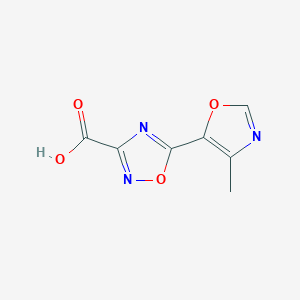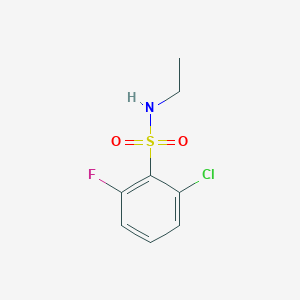![molecular formula C13H21NO3 B15272839 tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B15272839.png)
tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate: is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is characterized by a bicyclic structure with a formyl group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate involves several steps. One common method includes the reaction of a bicyclic heptane derivative with tert-butyl carbamate under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The tert-butyl carbamate moiety provides stability to the compound and facilitates its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate can be compared with similar compounds such as:
tert-Butyl N-{1-formylbicyclo[2.2.1]heptan-2-yl}carbamate: This compound has a similar structure but differs in the position of the formyl group.
tert-Butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate: This compound has a hydroxyl group instead of a formyl group, leading to different chemical properties and reactivity.
tert-Butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate: This compound contains a nitrogen atom in the bicyclic structure, which affects its chemical behavior and applications.
The uniqueness of this compound lies in its specific formyl group position and its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H21NO3 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
tert-butyl N-(3-formyl-2-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h7-11H,4-6H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
UQRDWBUTDRBGSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B15272763.png)

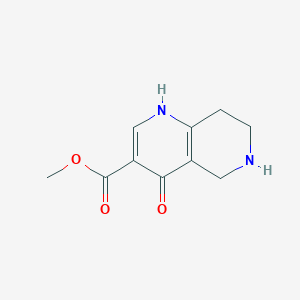
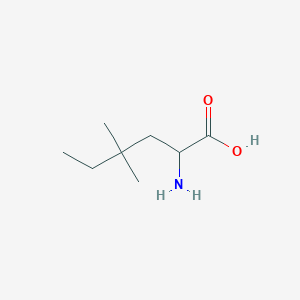


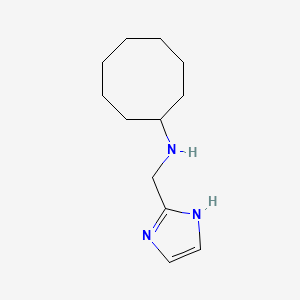
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15272803.png)

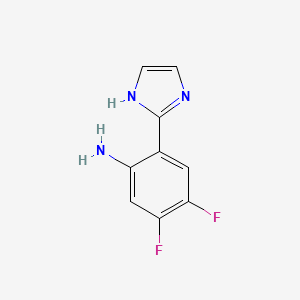
![3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine](/img/structure/B15272821.png)

